N-[4-(allyloxy)phenyl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
N-[4-(allyloxy)phenyl]-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound that features both an allyloxyphenyl group and an imidazole moiety. The presence of these functional groups suggests potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring, in particular, is known for its biological activity and is a common motif in many pharmacologically active compounds.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(4-prop-2-enoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-12-24-15-6-4-14(5-7-15)20-17(23)16(22)19-8-3-10-21-11-9-18-13-21/h2,4-7,9,11,13H,1,3,8,10,12H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYCCVDCAYSGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)phenyl]-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves the following steps:
Formation of the Allyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzaldehyde.
Imidazole Derivative Preparation: The imidazole derivative can be synthesized by reacting imidazole with 3-bromopropylamine in the presence of a base to form 3-(1H-imidazol-1-yl)propylamine.
Coupling Reaction: The final step involves the coupling of the allyloxyphenyl intermediate with the imidazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-[4-(allyloxy)phenyl]-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)phenyl]-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(allyloxy)phenyl]-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)phenyl]-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(allyloxy)phenyl]-N’-(3-pyridinylmethyl)ethanediamide
- N-[4-(allyloxy)phenyl]-N’-[3-(4-morpholinyl)propyl]ethanediamide
- 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
N-[4-(allyloxy)phenyl]-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to the combination of the allyloxyphenyl group and the imidazole moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
